7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one
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Overview
Description
“7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one” is a heterocyclic compound that contains both thieno and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thieno Ring: This could involve the cyclization of a suitable precursor.
Introduction of Chlorophenyl Groups: This might be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyrimidinone Ring: This could involve the condensation of an appropriate amine with a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms (chlorine) on the aromatic rings could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules.
Biology
It might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
If found to have significant biological activity, it could be developed into a pharmaceutical agent.
Industry
The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. For example, if it has anticancer properties, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Phenylthieno[3,2-D]pyrimidin-4(3H)-one
- 3-Phenylthieno[3,2-D]pyrimidin-4(3H)-one
Uniqueness
The presence of two chlorophenyl groups might confer unique properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C18H10Cl2N2OS |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-12-4-6-14(7-5-12)22-10-21-16-15(9-24-17(16)18(22)23)11-2-1-3-13(20)8-11/h1-10H |
InChI Key |
BTPQOLNLTNYJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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